molecular formula C19H23BrN2O B248107 3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Cat. No. B248107
M. Wt: 375.3 g/mol
InChI Key: IZPMIQXCORNEBS-UHFFFAOYSA-N
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Description

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide is a chemical compound with the molecular formula C18H22BrN2O. It is commonly known as Befiradol, a selective serotonin 5-HT(1A) receptor agonist and a non-opioid analgesic. Befiradol has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

Befiradol acts as a selective agonist of the serotonin 5-HT(1A) receptor, which is involved in the regulation of mood, anxiety, and pain. Activation of the 5-HT(1A) receptor by Befiradol leads to the inhibition of the firing of serotonergic neurons, resulting in a decrease in the release of serotonin. This, in turn, leads to an increase in the concentration of serotonin in the synaptic cleft, resulting in the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects:
Befiradol has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have analgesic effects in various pain models. Befiradol has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.

Advantages and Limitations for Lab Experiments

Befiradol has several advantages for laboratory experiments. It is highly selective for the serotonin 5-HT(1A) receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Befiradol is also non-opioid, which makes it a safer alternative to traditional opioid analgesics. However, the limitations of Befiradol include its limited solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are several future directions for research on Befiradol. One area of research is the development of new analogs of Befiradol with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Befiradol in various neurological and psychiatric disorders. Finally, research on the mechanism of action of Befiradol and its effects on various neurotransmitter systems could lead to the development of new therapeutic agents for these disorders.

Synthesis Methods

Befiradol can be synthesized through a multi-step process starting from 4-bromo-3-methylbenzaldehyde and 4-bromo-3-methylaniline. The first step involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then reacted with benzylamine to form the corresponding benzyl ether. The benzyl ether is then reacted with 4-bromo-3-methylaniline to form the final product, Befiradol.

Scientific Research Applications

Befiradol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. Befiradol has also been studied for its potential use in the treatment of neuropathic pain, migraine, and sleep disorders.

properties

Product Name

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

InChI

InChI=1S/C19H23BrN2O/c1-3-22(14-16-7-5-4-6-8-16)12-11-19(23)21-17-9-10-18(20)15(2)13-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,21,23)

InChI Key

IZPMIQXCORNEBS-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2=CC=CC=C2

Origin of Product

United States

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